molecular formula C4H8I2O B14313803 1-Iodo-3-(iodomethoxy)propane CAS No. 112539-38-5

1-Iodo-3-(iodomethoxy)propane

Cat. No.: B14313803
CAS No.: 112539-38-5
M. Wt: 325.91 g/mol
InChI Key: AMNHBDWBKPONES-UHFFFAOYSA-N
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Description

However, structurally analogous compounds such as 1-Iodo-3-methoxypropane () and tert-butyl(3-iodopropoxy)dimethylsilane () are documented. Based on these, the hypothetical structure of 1-Iodo-3-(iodomethoxy)propane would feature two iodine atoms attached to a propane backbone, with one iodine on the terminal carbon and an iodomethoxy group (-OCH₂I) on the third carbon. Its molecular formula would likely be C₄H₈I₂O, with an approximate molecular weight of 362 g/mol (assuming monoisotopic mass).

Properties

CAS No.

112539-38-5

Molecular Formula

C4H8I2O

Molecular Weight

325.91 g/mol

IUPAC Name

1-iodo-3-(iodomethoxy)propane

InChI

InChI=1S/C4H8I2O/c5-2-1-3-7-4-6/h1-4H2

InChI Key

AMNHBDWBKPONES-UHFFFAOYSA-N

Canonical SMILES

C(COCI)CI

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action is not well-documented.
    • It likely interacts with biological targets through its iodine atoms and methoxy group.
    • Further research is needed to elucidate its specific pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The following table and analysis compare 1-Iodo-3-(iodomethoxy)propane (hypothetical) with analogous iodo- and alkoxy-substituted propane derivatives from the evidence:

    Compound Molecular Formula Key Features Applications/Reactivity
    1-Iodo-3-methoxypropane C₄H₉IO Single iodine at C1, methoxy (-OCH₃) at C3 (). Likely used as an alkylating agent or intermediate in organoiodine synthesis.
    1-Chloro-3-iodopropane C₃H₆ClI Chlorine at C1, iodine at C3 (). Versatile building block for cross-coupling reactions due to differential halide reactivity.
    tert-Butyl(3-iodopropoxy)dimethylsilane C₉H₂₁IO₂Si Iodo-terminated propane chain with a bulky silyl ether group (). Used in protective group strategies for alcohols in organic synthesis.
    1-Azido-3-iodopropane C₃H₆IN₃ Azide (-N₃) at C1, iodine at C3 (). Potential click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition).
    3-Iodopropyl Benzene Derivatives Varies (e.g., C₉H₈F₃IS) Aromatic rings with iodine substituents (–10). Pharmaceuticals or agrochemical intermediates due to aromatic iodine’s stability.

    Key Differences :

    The tert-butyldimethylsilyl (TBS) group in introduces steric bulk and hydrolytic stability, contrasting with the smaller methoxy group in .

    Reactivity :

    • 1-Chloro-3-iodopropane () allows selective substitution at iodine (softer nucleophile) or chlorine (harder nucleophile), whereas the hypothetical compound’s dual iodine atoms may favor sequential substitution under controlled conditions.
    • Azido-iodopropane () combines iodine’s leaving-group ability with azide’s click chemistry utility, enabling dual-functionality in synthesis.

    Synthetic Utility :

    • Aromatic iodo compounds (e.g., 1-Iodo-3-(trifluoromethyl)benzene, ) are stable under harsh conditions, making them ideal for Suzuki-Miyaura couplings. In contrast, aliphatic iodo compounds like 1-Iodo-3-methoxypropane are more reactive but less stable .

    Research Findings and Limitations

    • Synthesis Challenges: No direct synthesis routes for 1-Iodo-3-(iodomethoxy)propane are documented. However, methods for analogous compounds (e.g., AgNO₃/NIS-mediated iodination in ) suggest that sequential iodination of propane derivatives could be feasible.
    • Stability Concerns : Aliphatic diiodo compounds are prone to light-induced decomposition, necessitating dark storage (as seen in ’s guidelines for similar compounds) .
    • Application Gaps : The bulky TBS group in highlights the trade-off between steric protection and reactivity, which would likely apply to the hypothetical compound’s iodomethoxy group.

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